molecular formula C6H4FN5 B13008691 8-Fluoropyrazino[2,3-d]pyridazin-5-amine

8-Fluoropyrazino[2,3-d]pyridazin-5-amine

Cat. No.: B13008691
M. Wt: 165.13 g/mol
InChI Key: BXOFARBTZJUMHS-UHFFFAOYSA-N
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Description

8-Fluoropyrazino[2,3-d]pyridazin-5-amine is a heterocyclic compound that features a pyrazine ring fused with a pyridazine ring, with a fluorine atom at the 8th position and an amine group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 8-Fluoropyrazino[2,3-d]pyridazin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the pyridazine ring: This involves the cyclization of intermediates to form the fused heterocyclic system.

    Introduction of the amine group: Amination can be carried out using reagents like ammonia or amines under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

8-Fluoropyrazino[2,3-d]pyridazin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound .

Scientific Research Applications

8-Fluoropyrazino[2,3-d]pyridazin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoropyrazino[2,3-d]pyridazin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .

Comparison with Similar Compounds

8-Fluoropyrazino[2,3-d]pyridazin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H4FN5

Molecular Weight

165.13 g/mol

IUPAC Name

5-fluoropyrazino[2,3-d]pyridazin-8-amine

InChI

InChI=1S/C6H4FN5/c7-5-3-4(6(8)12-11-5)10-2-1-9-3/h1-2H,(H2,8,12)

InChI Key

BXOFARBTZJUMHS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=NN=C2F)N

Origin of Product

United States

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